2-(Butan-2-yl)-4-methyloxane
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Overview
Description
2-(Butan-2-yl)-4-methyloxane is an organic compound belonging to the class of oxanes, which are cyclic ethers. This compound features a six-membered ring with oxygen as one of the ring atoms, and it is substituted with a butan-2-yl group and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-methyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-2-butanol with an appropriate diol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Butan-2-yl)-4-methyloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or methyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxanes with different functional groups.
Scientific Research Applications
2-(Butan-2-yl)-4-methyloxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-4-methyloxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Butan-2-yl)-4-methylpentane: Similar structure but with a different ring size.
2-(Butan-2-yl)-4-methylhexane: Another similar compound with an extended carbon chain.
Uniqueness: 2-(Butan-2-yl)-4-methyloxane is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required.
Properties
CAS No. |
63591-53-7 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-butan-2-yl-4-methyloxane |
InChI |
InChI=1S/C10H20O/c1-4-9(3)10-7-8(2)5-6-11-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
ADAHKBPTDGLBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC(CCO1)C |
Origin of Product |
United States |
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